molecular formula C22H25F2NO4 B032391 (S)-1-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-[(R)-2-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-羟乙基氨基]乙醇 CAS No. 119365-25-2

(S)-1-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-[(R)-2-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-羟乙基氨基]乙醇

货号 B032391
CAS 编号: 119365-25-2
分子量: 405.4 g/mol
InChI 键: KOHIRBRYDXPAMZ-UDKICSLYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, due to its complex structure involving multiple chiral centers and fluoro-benzopyran rings, is anticipated to exhibit unique chemical and physical properties. Its synthesis and analysis involve advanced organic chemistry techniques to elucidate its structure, reactivity, and potential applications in various fields excluding its pharmacological aspects.

Synthesis Analysis

The synthesis of related fluoro-benzopyran derivatives involves multi-step organic reactions, starting from fluoro-phenols through processes such as esterification, rearrangment, and cyclization, achieving significant yields. The synthesis process for similar compounds highlights the importance of controlling reaction conditions to obtain desired chiral centers and structural fidelity. The development of an efficient eluent system for the separation of diastereomers indicates the complexity of achieving pure enantiomers in the synthesis of such compounds (Mannam et al., 2020).

Molecular Structure Analysis

Crystal structure determination through X-ray diffraction plays a crucial role in confirming the molecular structure of synthesized compounds. The arrangement of atoms within the crystal lattice provides insights into the stereochemistry and molecular interactions, essential for understanding the compound's chemical behavior. Studies on similar compounds have revealed specific intramolecular and intermolecular hydrogen bonding patterns that stabilize the crystal structure (Chen et al., 2012).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar fluoro-benzopyran derivatives, which undergo various chemical reactions, including acylation and Michael addition, leading to diverse functionalized molecules. The presence of fluorine atoms and chiral centers significantly influences the compound's reactivity, enabling selective transformations essential for synthesizing complex molecules (Arsenov et al., 1975).

科学研究应用

合成和抗菌活性

Mannam 等人(2020 年)描述了从 6-氟-3,4-二氢-2H-色烯合成新型脲/硫脲衍生物,展示了这些化合物在抗菌活性方面的潜力。他们开发了一个高效系统,用于很好地分离非对映异构体,并在合成相关化合物时获得了高收率。合成的化合物对各种细菌和真菌菌株表现出中等至极好的抗菌活性,表明它们在解决微生物耐药性挑战方面具有潜力 (Mannam, S., Kumar, P., Chamarthi, N., & Prasad K. R. S., 2020)

晶体分析

Tuchalski 等人(2007 年)对盐酸盐进行了一项研究手性l-奈必洛尔,其在结构上与 (S)-1-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-[(R)-2-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-羟乙基氨基]乙醇相关。他们通过手性液相色谱法获得了该化合物作为二水合物,为晶体学领域提供了有价值的信息,并有助于理解分子结构 (Tuchalski, G., Hänsicke, A., Reck, G., & Emmerling, F., 2007)

在 5-HT1D 受体功能中的作用

Pullar 等人(2004 年)的研究探索了 5-HT1D 受体在豚鼠中作为突触前自受体的作用,使用结构上与 (S)-1-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-[(R)-2-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-羟乙基氨基]乙醇相似的化合物。他们发现,特定的拮抗剂增强了血清素的流出,表明 5-HT1D 受体在调节血清素水平中起着至关重要的作用,这在神经药理学和情绪障碍的治疗中具有重要意义 (Pullar, I., Boot, J., Broadmore, R., Eyre, T. A., Cooper, J., Sanger, G., Wedley, S., & Mitchell, S., 2004)

细胞毒性研究

在 Mo 等人(2004 年)的一项研究中,包括吡喃并[4,3-c][2]苯并吡喃-1,6-二酮衍生物和呋喃并[3,2-c]吡喃-4-酮在内的化合物,其结构与 (S)-1-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-[(R)-2-[(S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-基]-2-羟乙基氨基]乙醇,对肺癌和肝癌细胞系表现出选择性细胞毒性。这突出了此类化合物在开发新的抗癌疗法中的潜力 (Mo, S., Wang, S. J., Zhou, G. X., Yang, Y. C., Li, Y., & Chen, X., 2004)

药理性质和合成

苯并吡喃化合物的合成和多种药理特性,包括 β 受体阻滞、抗惊厥和抗菌活性,一直备受关注。Yu 等人(2005 年)专注于合成特定衍生物,这些衍生物是药理活性异构体的先驱,表明这些化合物在药物化学中的重要性 (Yu, A., Wang, N. X., Xing, Y. L., Zhang, J. P., Yang, Y. X., Wang, W. H., & Sheng, R. L., 2005)

属性

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UDKICSLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol

CAS RN

119365-25-2
Record name (alphaR,alpha'S,2S,2'S)-alpha,alpha'-(Iminobis(methylene))bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119365252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR,α′S,2S,2′S)-α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396Z75Z5FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。